molecular formula C10H12BrN3 B2452438 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane CAS No. 1936648-38-2

7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B2452438
CAS No.: 1936648-38-2
M. Wt: 254.131
InChI Key: DQOVVPYZMXELTN-UHFFFAOYSA-N
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Description

7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural framework. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromopyrimidine moiety and the azabicycloheptane structure imparts unique chemical properties to this compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic framework . The reaction conditions typically include the use of a catalyst, such as palladium, and may require elevated temperatures to proceed efficiently . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azabicycloheptane structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar compounds to 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane include:

The uniqueness of this compound lies in its specific combination of the bromopyrimidine and azabicycloheptane moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(5-bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c11-7-5-12-10(13-6-7)14-8-1-2-9(14)4-3-8/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOVVPYZMXELTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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